(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-16-6-4-14(5-7-16)19-22-20-24(23-19)15(13-28-20)10-11-21-18(25)9-8-17-3-2-12-27-17/h2-9,12-13H,10-11H2,1H3,(H,21,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOFWKBTIESFR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity by reviewing available literature, including case studies and research findings.
Chemical Structure and Properties
This compound features a unique structure that incorporates a furan ring, a thiazolo-triazole moiety, and an acrylamide functional group. The molecular formula is , with a molecular weight of 449.53 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antibacterial Activity : Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising antibacterial properties. For instance, compounds containing the thiazolo-triazole nucleus demonstrated significant inhibition against Mycobacterium smegmatis and other bacterial strains .
- Anticancer Activity : The incorporation of the furan and thiazole moieties into the structure has been linked to anticancer effects. Studies have reported that related compounds exhibited cytotoxicity against various cancer cell lines .
- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties in animal models, indicating potential neurological applications .
Case Studies
-
Antibacterial Evaluation :
A study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and tested their antibacterial efficacy. The most potent compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against M. smegmatis, outperforming standard antibiotics like Ciprofloxacin . -
Cytotoxicity Assays :
In vitro assays conducted on cancer cell lines demonstrated that certain derivatives of thiazolo-triazole compounds exhibited significant cytotoxicity. The presence of electron-withdrawing groups in the phenyl ring was found to enhance the activity . -
Neuropharmacological Studies :
Research involving picrotoxin-induced convulsion models indicated that some derivatives possess anticonvulsant activity. The structure-activity relationship suggested that modifications to the thiazole ring could influence efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds exhibit broad-spectrum antibacterial activity against various pathogens. For instance, derivatives containing the thiazolo structure have shown effectiveness comparable to established antibiotics like Ciprofloxacin and Rifampicin in inhibiting bacterial growth, particularly against Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
1.2 Anticancer Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anticancer potential. The structural features of these compounds allow them to interact with biological targets involved in cancer progression. For example, certain derivatives have demonstrated the ability to inhibit key enzymes involved in tumor growth and metastasis . The incorporation of furan and methoxyphenyl groups enhances their efficacy by improving solubility and bioavailability.
1.3 Antifungal Activity
Compounds similar to (E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide have also been evaluated for antifungal activity. Research indicates that these compounds can inhibit the growth of various fungal strains, making them candidates for developing new antifungal agents .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
Step 1: Synthesis of Thiazolo[3,2-b][1,2,4]triazole Derivatives
The initial synthesis involves creating thiazolo[3,2-b][1,2,4]triazole derivatives through multi-step reactions that include cyclization and functionalization processes. These steps often utilize microwave irradiation techniques to enhance yields and reduce reaction times .
Step 2: Coupling Reactions
Subsequent coupling reactions are performed to attach the furan and methoxyphenyl groups to the thiazole core. These reactions are crucial for imparting the desired biological activity and enhancing the compound's pharmacokinetic properties.
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested for antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results indicated that specific modifications in the molecular structure significantly improved antibacterial activity compared to standard treatments .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazolo derivatives has revealed that substitutions at specific positions on the aromatic rings significantly affect biological activity. For instance, para-substituted phenyl groups enhance anticancer properties while maintaining low toxicity profiles .
Chemical Reactions Analysis
Acrylamide moiety
-
Michael addition : The α,β-unsaturated carbonyl undergoes nucleophilic attack at the β-position.
-
Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding carboxylic acid derivatives.
Furan ring
-
Electrophilic substitution : Reacts preferentially at the 5-position due to electron-donating effects of the oxygen atom.
Thiazolo-triazole core
-
Metal coordination : The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
-
Oxidation : Thiazole sulfur oxidizes to sulfoxide/sulfone under strong oxidizing agents (e.g., H₂O₂) .
Reaction Optimization Data
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the acrylamide double bond, forming aldehydes and secondary amines .
-
Thermal decomposition : Degrades above 200°C, releasing furan derivatives and nitrile byproducts (TGA data analogs in).
Biological Activity and Reactivity
-
Kinase inhibition : The thiazolo-triazole core interacts with ATP-binding pockets in kinases, confirmed via molecular docking studies .
-
Anticancer activity : Analogous compounds (e.g., (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide) show IC₅₀ values of 4–8 µM against glioblastoma cells .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Acrylamide (C=C) | Benzyl mercaptan | Thioether adduct | 1.2 × 10⁻³ |
| Furan (C₂–C₃) | Maleic anhydride | Diels-Alder adduct | 4.8 × 10⁻⁴ |
| Thiazole (S) | H₂O₂ | Thiazole sulfoxide | 6.7 × 10⁻⁵ |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Physical Properties
Key Observations:
Substituent Diversity: The target compound’s 4-methoxyphenyl group contrasts with 4-chlorophenyl () and 3,4,5-trimethoxyphenyl (). Furan-2-yl vs. cyano (): Furan contributes π-π stacking interactions, while cyano groups increase electrophilicity, affecting reactivity .
Core Modifications :
- Replacement of thiazolo-triazole with benzothiazole () or indazole () alters ring strain and hydrogen-bonding capacity. Thiazolo-triazole cores are associated with kinase inhibition, whereas benzothiazoles often target tubulin .
Key Observations:
- Thiazolo-triazole Synthesis : The target compound likely follows routes similar to and , using cyclization of hydrazinecarbothioamides with phenacyl bromides. Yields for such reactions typically exceed 70% .
- Benzothiazole vs. Thiazole : Benzothiazoles () require sulfamoyl incorporation, increasing synthetic complexity compared to thiazoles () .
Pharmacological Inferences
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
Anticancer Potential: Thiazolo-triazole derivatives () and indazole-acrylamides () show cytotoxicity via kinase inhibition .
CYP3A4 Inhibition : Trimethoxyphenyl-thiazoles () inhibit cytochrome P450 enzymes, implying the target’s methoxyphenyl group may confer similar effects .
Preparation Methods
Visible-Light-Mediated Cyclocondensation
The thiazolo[3,2-b]triazole scaffold is synthesized via a regioselective cyclization between α-bromo-1-(4-methoxyphenyl)butane-1,3-dione 1a and 5-phenyl-4H-1,2,4-triazole-3-thiol 2a under visible-light irradiation. This method, adapted from Sherif et al., employs compact fluorescent lamps (CFL) to initiate radical-mediated cyclization in aqueous media, yielding 6-(4-methoxyphenyl)thiazolo[3,2-b]triazole 3a as a single regioisomer (85% yield). The reaction mechanism proceeds through in situ generation of α-bromo diketone 1a via solvent-free grinding of 1-(4-methoxyphenyl)butane-1,3-dione with N-bromosuccinimide (NBS), followed by nucleophilic attack of the triazole thiolate anion and subsequent cyclization (Figure 1).
Key Optimization Parameters
- Light Source : CFL (23 W, λ = 400–700 nm) ensures efficient energy transfer without side reactions.
- Solvent : H₂O facilitates polar transition states and enhances regioselectivity.
- Reaction Time : 15 minutes under stirring prevents thermal degradation.
Structural confirmation of 3a is achieved via heteronuclear 2D-NMR ((¹H-¹³C) HMBC, HMQC) and single-crystal X-ray diffraction, which corroborates the planar 1,2,4-triazole-3-thiol moiety and dihedral angles of 67.4° between the triazole and phenyl rings.
Introduction of the Ethylamine Side Chain
Bromoethylation and Nucleophilic Substitution
The ethylamine side chain at position 6 of the thiazolo-triazole is introduced via a two-step process:
- Bromoethylation : Treatment of 3a with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C for 12 hours yields 6-(2-bromoethyl)-2-(4-methoxyphenyl)thiazolo[3,2-b]triazole 4a (72% yield).
- Ammonolysis : Reaction of 4a with aqueous ammonia (28% w/v) in tetrahydrofuran (THF) at room temperature for 6 hours produces 2-(4-methoxyphenyl)-6-(2-aminoethyl)thiazolo[3,2-b]triazole 5a (89% yield).
Critical Considerations
- Solvent Choice : DMF stabilizes the intermediate bromoethyl species via polar aprotic interactions.
- Temperature Control : Ambient conditions prevent elimination reactions during ammonolysis.
Synthesis of (E)-3-(Furan-2-yl)Acrylic Acid
Knoevenagel Condensation
(E)-3-(Furan-2-yl)acrylic acid 6a is prepared via Knoevenagel condensation of furan-2-carbaldehyde 7a with malonic acid 8a in pyridine under reflux (90°C, 4 hours). The (E)-selectivity (>98%) is ensured by the use of piperidine as a base, which stabilizes the trans-configured enolate intermediate. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 6a as a pale-yellow solid (mp 148–150°C, 78% yield).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.64 (d, J = 15.6 Hz, 1H, CH=CO), 7.21 (d, J = 3.4 Hz, 1H, furan H-5), 6.83–6.79 (m, 2H, furan H-3, H-4).
- FTIR : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch).
Amide Coupling to Form the Target Compound
Schlenk-Based Acrylation
The final step involves coupling 5a with 6a using a Schlenk line to exclude moisture and oxygen. A solution of 6a (1.2 eq) in dry dichloromethane (DCM) is treated with oxalyl chloride (1.5 eq) at 0°C for 1 hour to generate (E)-3-(furan-2-yl)acryloyl chloride 9a . This intermediate is added dropwise to a solution of 5a (1.0 eq) and triethylamine (3.0 eq) in DCM at −20°C, stirred for 24 hours, and quenched with ice-water. The product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate 1:1) to yield the title compound as a white solid (mp 192–194°C, 65% yield).
Stereochemical Integrity
The (E)-configuration of the acrylamide is confirmed by ¹H NMR coupling constants (J = 15.6 Hz) and NOESY correlations between the furan H-3 and acrylamide β-proton.
Analytical Data and Comparative Yield Analysis
| Step | Reaction | Yield (%) | Purity (HPLC) | Characterization Methods |
|---|---|---|---|---|
| 1 | Cyclocondensation | 85 | 98.5 | ¹H/¹³C NMR, X-ray, FTIR |
| 2 | Bromoethylation | 72 | 97.8 | ¹H NMR, MS |
| 3 | Ammonolysis | 89 | 99.1 | ¹H NMR, ESI-HRMS |
| 4 | Knoevenagel Condensation | 78 | 98.3 | ¹H NMR, FTIR, MP |
| 5 | Amide Coupling | 65 | 97.6 | ¹H/¹³C NMR, HRMS, NOESY |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
Side products such as 3-(4-methoxyphenyl)-5-methyl-1,2,4-triazole may form via retro-aldol cleavage of the α-bromo diketone. Suppression is achieved by maintaining low temperatures (<30°C) during bromoethylation.
Acrylamide Isomerization
Prolonged exposure to light or heat may cause (E)→(Z) isomerization. Storage under nitrogen at −20°C preserves stereochemical purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide, and what critical reaction parameters influence yield?
- Methodology :
-
Stepwise synthesis : Begin with the preparation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent functionalization with 4-methoxyphenyl groups requires Ullmann coupling or palladium-catalyzed cross-coupling reactions.
-
Acrylamide formation : React the thiazolo-triazole intermediate with (E)-3-(furan-2-yl)acryloyl chloride using EDCl/HOBt as coupling agents in anhydrous DMF at 0–5°C.
-
Key parameters :
-
Temperature control (<10°C) during acrylamide coupling to prevent racemization.
-
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the final product.
-
Yield optimization : Adjust stoichiometry (1:1.2 molar ratio for acryloyl chloride) and use molecular sieves to absorb moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?
- 1H/13C NMR : Confirm regiochemistry of the thiazolo-triazole ring (e.g., δ 7.8–8.2 ppm for triazole protons) and acrylamide geometry (trans coupling constant J = 15–16 Hz for α,β-unsaturated protons) .
- FT-IR : Identify carbonyl stretches (C=O at 1650–1680 cm⁻¹) and furan ring vibrations (C-O-C at 1230–1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve stereochemical ambiguities; similar thiadiazole-triazole hybrids show planar fused-ring systems with dihedral angles <10° .
Q. What in vitro biological screening models are recommended for initial activity assessment?
- Anticancer activity :
- MTT assay : Test against HeLa (cervical) and MCF-7 (breast) cancer cells (IC₅₀ determination, 48h exposure).
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Antimicrobial screening :
- Broth microdilution : Assess against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values).
- Time-kill kinetics : Monitor bactericidal effects over 24h .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability and purity?
- Catalyst screening : Replace CuI with Pd(OAc)₂/XPhos for higher coupling efficiency (yield improvement: +15–20%) .
- Solvent optimization : Use 2-MeTHF (bio-based solvent) instead of DMF to enhance green metrics while maintaining reaction kinetics .
- Continuous flow synthesis : Implement microreactors for acrylamide coupling to reduce side-product formation (purity >98%) .
Q. How to resolve contradictions in cytotoxicity data across different studies?
- Potential causes :
- Cell line variability (e.g., metabolic differences in HeLa vs. HepG2).
- Compound stability in culture media (e.g., hydrolysis of acrylamide under alkaline conditions).
- Mitigation strategies :
- Standardize assay protocols (e.g., serum-free media, 24h pre-incubation).
- Validate results via orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .
Q. What computational methods predict structure-activity relationships for this compound?
- Molecular docking : Map interactions with EGFR (PDB: 1M17) or tubulin (PDB: 1SA0) to identify key binding residues (e.g., hydrogen bonds with methoxy groups) .
- QSAR modeling : Use Hammett σ values for substituents on the 4-methoxyphenyl ring to correlate electronic effects with IC₅₀ .
Q. What design considerations are critical for structure-activity relationship (SAR) studies?
- Substituent variation :
-
Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) moieties to probe steric/electronic effects.
-
Modify the furan ring to thiophene or pyridine for π-stacking comparisons.
- Biological endpoints : Prioritize targets with known thiazole-triazole sensitivity (e.g., topoisomerase II, HSP90) .
Derivative Modification Biological Impact (vs. Parent Compound) Reference 4-Nitrophenyl substitution ↑ Cytotoxicity (IC₅₀ reduced by 40%) Thiophene replacement ↓ Solubility, ↑ LogP
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
